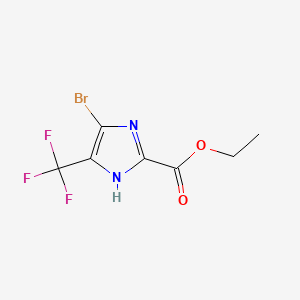
Ethyl 5-bromo-4-(trifluoromethyl)-1H-imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a chemical compound characterized by its bromo and trifluoromethyl groups attached to an imidazole ring
Synthetic Routes and Reaction Conditions:
Halogenation and Trifluoromethylation: The synthesis of this compound typically involves halogenation of an imidazole derivative followed by trifluoromethylation. The reaction conditions include the use of brominating agents like N-bromosuccinimide (NBS) and trifluoromethylating agents such as trifluoromethyl iodide (CF3I).
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and safety. The process involves the use of automated systems for the addition of reagents and precise control of reaction conditions to achieve high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the bromo group, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the bromo group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and reaction conditions involving polar aprotic solvents like dimethylformamide (DMF) are employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amino derivatives and other reduced forms.
Substitution Products: Azides, alkyl halides, and other substituted imidazoles.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity and selectivity of the compound towards its targets, leading to specific biological responses.
Comparación Con Compuestos Similares
Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate: Lacks the bromo group.
Ethyl 5-bromo-1H-imidazole-2-carboxylate: Lacks the trifluoromethyl group.
Ethyl 5-bromo-4-(trifluoromethyl)-1H-pyrazole-2-carboxylate: Similar structure but with a pyrazole ring instead of imidazole.
Uniqueness: The presence of both bromo and trifluoromethyl groups on the imidazole ring makes Ethyl 5-bromo-4-(trifluoromethyl)-1H-imidazole-2-carboxylate unique, providing it with distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C7H6BrF3N2O2 |
|---|---|
Peso molecular |
287.03 g/mol |
Nombre IUPAC |
ethyl 4-bromo-5-(trifluoromethyl)-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-2-15-6(14)5-12-3(4(8)13-5)7(9,10)11/h2H2,1H3,(H,12,13) |
Clave InChI |
UNLAFGPCWBNEKR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=C(N1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



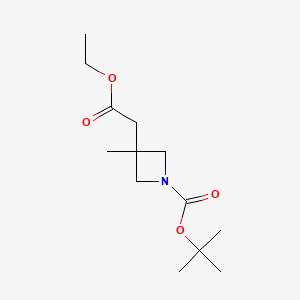
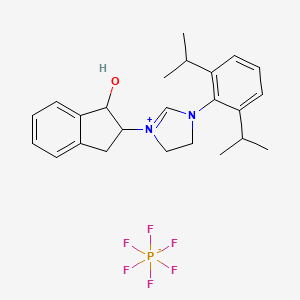
![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
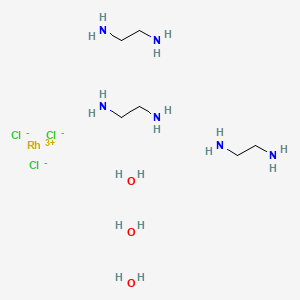
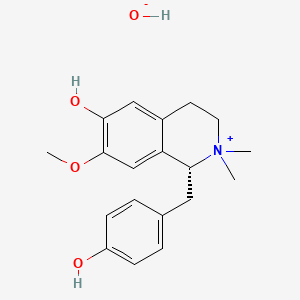
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
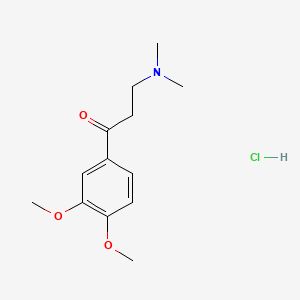
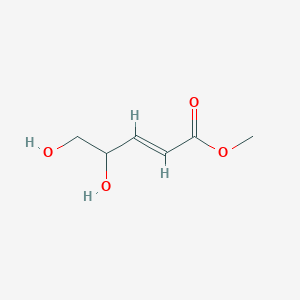
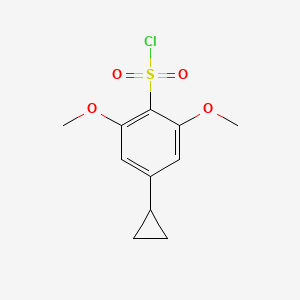

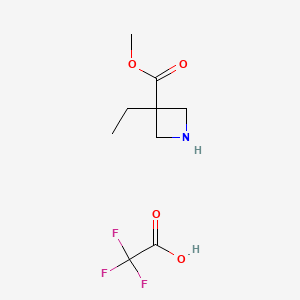
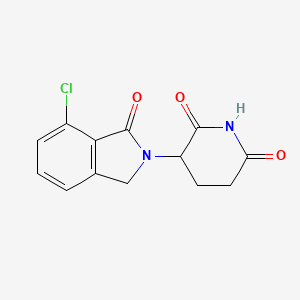
![1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15363445.png)
